

Gedatolisib (PF-05212384): A Technical Guide to Preclinical Data

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Compound of Interest

Compound Name: *Gedatolisib*

Cat. No.: *B612122*

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Introduction

Gedatolisib (PF-05212384) is an investigational, potent, small-molecule inhibitor that dually targets the phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.^[1] Deregulation of the PI3K/Akt/mTOR pathway is a frequent event in a wide range of human cancers, contributing to tumor cell growth, proliferation, survival, and resistance to therapy.^{[1][2]} **Gedatolisib** is a pan-class I PI3K inhibitor with low nanomolar potency against all four isoforms (p110 α , p110 β , p110 γ , and p110 δ) and also directly inhibits mTOR kinase activity (mTORC1 and mTORC2).^[3] This dual-inhibition mechanism offers a comprehensive blockade of the PI3K/Akt/mTOR signaling cascade, potentially overcoming resistance mechanisms associated with single-node inhibitors.^{[2][3]}

This technical guide provides a comprehensive overview of the preclinical data for **Gedatolisib**, presenting key quantitative findings in structured tables, detailing experimental methodologies for pivotal studies, and visualizing the relevant signaling pathways and experimental workflows.

Data Presentation

In Vitro Potency and Activity

Gedatolisib has demonstrated potent inhibition of PI3K isoforms and mTOR in biochemical assays, which translates to significant anti-proliferative and cytotoxic effects in various cancer cell lines.

Target	IC50 (nM)	Assay Type
PI3K α	0.4	Cell-free kinase assay
PI3K β	6	Cell-free kinase assay
PI3K γ	5.4	Cell-free kinase assay
PI3K δ	8	Cell-free kinase assay
mTOR	1.6	Cell-free kinase assay

Table 1: In Vitro Enzymatic Inhibition of PI3K Isoforms and mTOR by Gedatolisib.[4][5]

Cell Line	Cancer Type	IC50 (μ M)
MDA-MB-361	Breast Cancer	0.004
PC3MM2	Prostate Cancer	0.0131

Table 2: In Vitro Cytotoxicity of Gedatolisib in Cancer Cell Lines.[4]

Recent preclinical studies have shown that **Gedatolisib** is, on average, at least 300-fold more potent and more cytotoxic than inhibitors that target single nodes within the PI3K/Akt/mTOR pathway.[6] Mechanistically, **Gedatolisib** has been shown to more effectively decrease cell survival, DNA replication, protein synthesis, glucose consumption, lactate production, and oxygen consumption compared to single-node inhibitors.[6]

In Vivo Efficacy

Preclinical studies using xenograft models of various cancers have demonstrated the anti-tumor activity of **Gedatolisib**.

Cancer Type	Xenograft Model	Treatment Regimen	Key Findings
Ovarian Cancer	Patient-derived xenografts	Not specified	Demonstrated anti-tumor activity, producing tumor stasis during treatment.[7]
Sorafenib-resistant AML	MOLM-13 and MV4-11 cells	Not specified	Significantly prolonged survival and delayed tumor formation.[8]
Breast Cancer	Patient-derived xenografts	Not specified	Reduced tumor cell growth more effectively than single-node inhibitors.[6]
Prostate Cancer	Prostate cancer cell lines	Not specified	Substantively inhibited tumor growth regardless of PTEN or PI3K status.[9]

Table 3: Summary of In Vivo Efficacy of Gedatolisib in Xenograft Models.

While promising in some models, one study found that **Gedatolisib**, either alone or in combination with chemotherapy, failed to reduce the burden of disseminated tumor cells or prevent metastasis in murine models of triple-negative or estrogen receptor-positive breast cancer.[10]

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical models have provided insights into the disposition of **Gedatolisib**.

Species	Dose	Parameter	Value
Mouse	10 mg/kg IV	Clearance	26 mL/min/kg
Mouse	10 mg/kg IV	Volume of Distribution (Vss)	5.38 L/kg
Mouse	10 mg/kg IV	Terminal Half-life (plasma)	3.62 hours
Mouse	10 mg/kg IV	Tumor Penetration (Kp,tumor)	1.81

Table 4: Preclinical
Pharmacokinetic
Parameters of
Gedatolisib in Mice.
[\[11\]](#)

The terminal half-life in tumor tissue was observed to be prolonged compared to plasma, suggesting a high affinity of **Gedatolisib** for tumor tissue.[\[11\]](#)

Experimental Protocols

Cell Viability (MTS) Assay

This protocol is a general representation based on commonly used methods.

- Cell Plating: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Treat cells with a serial dilution of **Gedatolisib** or vehicle control (e.g., DMSO) and incubate for 72 hours.
- MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
- Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

This protocol outlines a general procedure for assessing protein phosphorylation.

- **Cell Lysis:** Treat cells with **Gedatolisib** for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **SDS-PAGE:** Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, phospho-S6) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

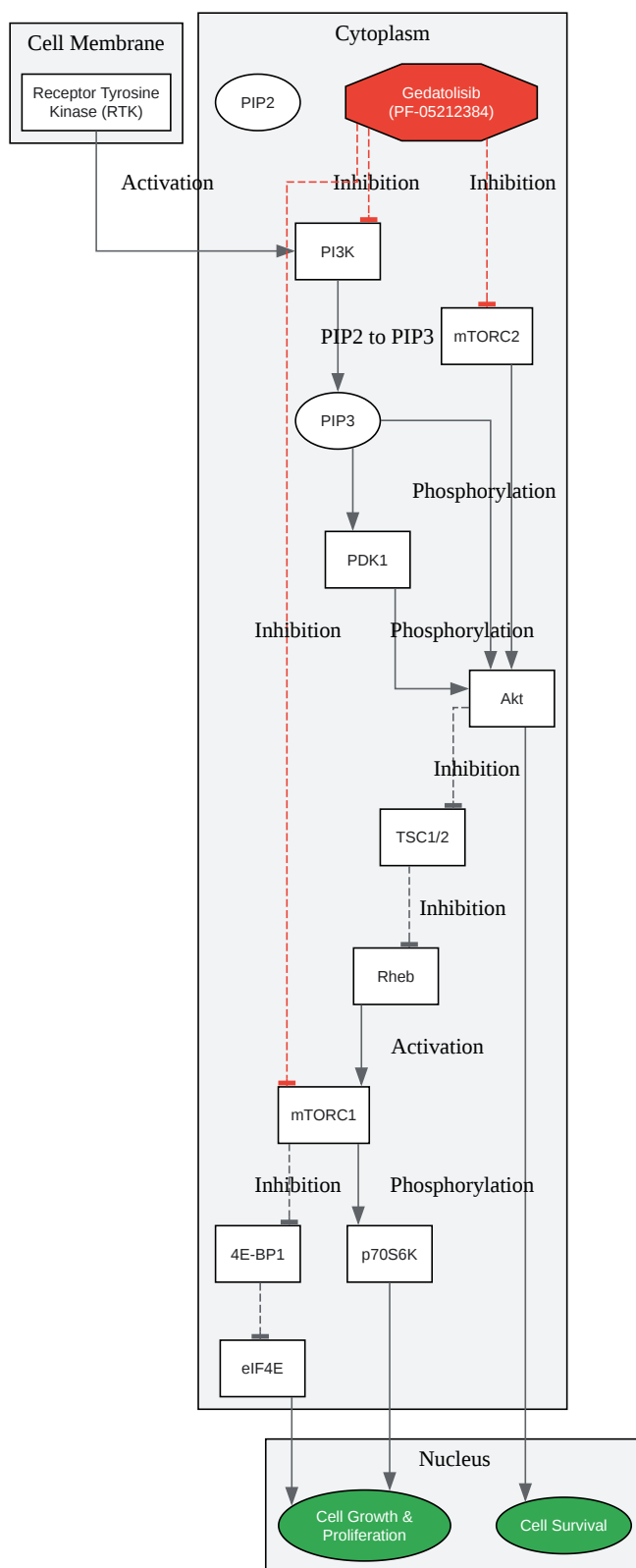
In Vivo Xenograft Tumor Model

This is a generalized protocol for establishing and evaluating the efficacy of **Gedatolisib** in a xenograft model.

- **Cell Implantation:** Subcutaneously inject a suspension of cancer cells (e.g., 1×10^6 to 10×10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
- **Tumor Growth Monitoring:** Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.

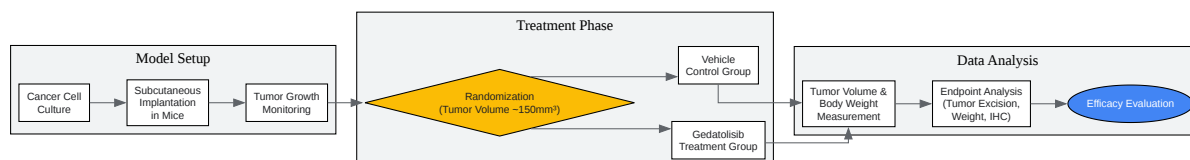
- Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
- Drug Administration: Administer **Gedatolisib** (e.g., intravenously) or vehicle control at the specified dose and schedule.
- Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Mandatory Visualization



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Caption: **Gedatolisib**'s dual inhibition of the PI3K/mTOR signaling pathway.



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Caption: A typical experimental workflow for in vivo xenograft studies.

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